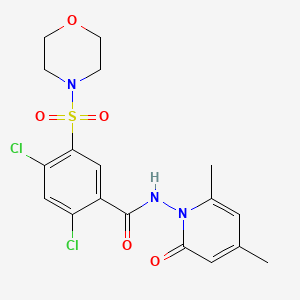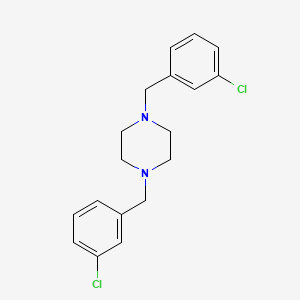
2,4-dichloro-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-[2,4-dimethyl-6-oxo-1(6H)-pyridinyl]-5-(morpholinosulfonyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with dichloro, dimethyl, oxo, pyridinyl, and morpholinosulfonyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2,4-dimethyl-6-oxo-1(6H)-pyridinyl]-5-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dichloro and dimethyl groups through electrophilic aromatic substitution reactions. The oxo and pyridinyl groups are then incorporated using nucleophilic substitution reactions. Finally, the morpholinosulfonyl group is added through sulfonation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[2,4-dimethyl-6-oxo-1(6H)-pyridinyl]-5-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamides.
Scientific Research Applications
2,4-Dichloro-N-[2,4-dimethyl-6-oxo-1(6H)-pyridinyl]-5-(morpholinosulfonyl)benzamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2,4-dimethyl-6-oxo-1(6H)-pyridinyl]-5-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-[2,4-dimethyl-6-oxo-1(6H)-pyridinyl]benzamide
- 2,4-Dichloro-N-[2,4-dimethyl-1(6H)-pyridinyl]-5-(morpholinosulfonyl)benzamide
- 2,4-Dichloro-N-[2,4-dimethyl-6-oxo-1(6H)-pyridinyl]-5-(morpholinosulfonyl)aniline
Uniqueness
The unique combination of substituents in 2,4-dichloro-N-[2,4-dimethyl-6-oxo-1(6H)-pyridinyl]-5-(morpholinosulfonyl)benzamide imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19Cl2N3O5S |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(2,4-dimethyl-6-oxopyridin-1-yl)-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19Cl2N3O5S/c1-11-7-12(2)23(17(24)8-11)21-18(25)13-9-16(15(20)10-14(13)19)29(26,27)22-3-5-28-6-4-22/h7-10H,3-6H2,1-2H3,(H,21,25) |
InChI Key |
IEQGVCMWBHALKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxylic acid](/img/structure/B10950258.png)
![N-({5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamothioyl)furan-2-carboxamide](/img/structure/B10950265.png)
![1-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10950266.png)
![1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10950272.png)
![4,5,6,7-Tetrahydro-1-benzothiophen-2-yl[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10950280.png)

![3-chloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950285.png)


![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B10950299.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10950302.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-4-(difluoromethoxy)-3-methoxybenzamide](/img/structure/B10950312.png)
![5-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10950313.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10950320.png)
